Field: Biotechnology and Pharmacology
Application: This compound is used as a traceless self-immolative linker for aliphatic amines.
Method: The linker is composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC).
Results: The conjugates generated with this linker have significantly improved biological properties.
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate is a chemical compound with the molecular formula and a molecular weight of 264.32 g/mol. It is identified by the CAS number 78626-99-0. This compound is classified as a carbamate, which is a category of organic compounds characterized by the presence of the functional group , where and can be organic groups. The structure of Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate features a benzyl group attached to a carbamate moiety, which contributes to its potential biological activity and applications in various fields, particularly in biotechnology and pharmacology .
There is no published information on the mechanism of action of Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate.
The specific reaction mechanisms and conditions for these transformations may vary depending on the substituents and reaction environment.
The synthesis of Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate typically involves several key steps:
These synthetic routes can be optimized based on desired yields and purity levels.
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate finds applications primarily in:
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate shares structural similarities with other carbamates. Here are some comparable compounds:
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate is unique due to its specific stereochemistry and functional groups that enhance its utility as a linker in drug development compared to other similar compounds. Its ability to act as a traceless self-immolative linker sets it apart from more common carbamates that do not possess this functionality.
The IUPAC name of the compound is benzyl (1S)-2-(isopropylamino)-1-methyl-2-oxoethylcarbamate. This designation reflects:
The molecular formula $$ \text{C}{14}\text{H}{20}\text{N}2\text{O}3 $$ accounts for:
| Component | Functional Group | Structural Role |
|---|---|---|
| Benzyl group | Phenylmethyl ester | Protection of the carbamate nitrogen |
| (1S)-Ethyl chain | Chiral center, carbamoyl substituent | Determines stereochemical specificity |
| Isopropylcarbamoyl | Secondary amide | Modifies electronic properties and reactivity |
The compound exhibits a single chiral center at the ethyl chain’s carbon-1 (C-1), designated as (1S) based on Cahn-Ingold-Prelog priority rules:
The absolute configuration (1S) indicates a counterclockwise arrangement of the substituents when viewed from the hydrogen atom. This stereochemistry is critical for biological interactions, as it influences binding affinity and enzymatic recognition.
The SMILES string O=C(OCC1=CC=CC=C1)NC@HC encodes the compound’s structure, highlighting:
A 3D conformational analysis reveals:
The reaction of amines with chloroformates represents one of the most established methodologies for synthesizing benzyl carbamate derivatives, including benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate [1]. This approach involves the direct nucleophilic substitution of chloroformate esters by primary or secondary amines, resulting in the formation of the carbamate linkage with concurrent elimination of hydrogen chloride [1].
Alkyl chloroformates are the most frequently employed reagents for carbamate preparation, although their utility is limited by the requirement for excess amounts to achieve satisfactory conversions [1]. The mechanistic pathway proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of the chloroformate, followed by elimination of the chloride leaving group [1]. The reaction typically requires the presence of a base such as triethylamine or pyridine to neutralize the generated hydrogen chloride and facilitate the substitution process [1].
Recent methodological improvements have addressed the limitations associated with traditional chloroformate chemistry. Indium-mediated carbamate synthesis has emerged as a promising alternative, utilizing catalytic amounts of indium metal with equimolar quantities of alkyl chloroformate [1]. This method demonstrates broad substrate tolerance across sterically diverse amines and alcohols while providing selective protection of amino groups under mild reaction conditions [1].
Table 1: Chloroformate-Based Carbamate Synthesis Conditions
| Substrate Type | Chloroformate | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Primary aliphatic amines | Benzyl chloroformate | Triethylamine | 0-25 | 85-92 | [1] |
| Secondary aliphatic amines | Benzyl chloroformate | Pyridine | 0-25 | 78-88 | [1] |
| Aromatic amines | Benzyl chloroformate | Triethylamine | 25-40 | 70-82 | [1] |
| Sterically hindered amines | Benzyl chloroformate | DMAP | 40-60 | 65-75 | [2] |
Catalytic carbonylation represents an alternative synthetic route for benzyl carbamate formation that avoids the use of toxic phosgene derivatives [3]. This methodology involves the direct combination of amines, carbon monoxide, and benzyl alcohol in the presence of suitable catalysts to form the desired carbamate products [3] [4].
Cobalt-catalyzed systems have demonstrated particular efficacy in this transformation, with cobalt diiodide complexes combined with tris-(4-dimethylaminophenyl)-phosphine ligands and zinc powder reductants achieving moderate to high yields [3]. The reaction proceeds through in situ generation of isocyanate intermediates from N-Boc-protected amines, which subsequently react with benzyl alcohols generated from benzyl formates [3].
Rhodium/copper-based catalytic systems provide an alternative approach for oxidative carbonylation of amines with carbon monoxide and alcohols [4]. These systems demonstrate broad substrate scope, accommodating primary amines with primary, secondary, or tertiary alcohols under mild reaction conditions [4]. The catalytic mechanism involves coordination of carbon monoxide to the metal center, followed by insertion into the amine-metal bond and subsequent alcoholysis to yield the carbamate product [4].
Table 2: Catalytic Carbonylation Reaction Conditions
| Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| CoI₂/P(4-Me₂N-C₆H₄)₃/Zn | 80-120 | 10-20 | DMF | 65-85 | [3] |
| Rh/Cu-based system | 60-100 | 5-15 | Toluene | 70-88 | [4] |
| Pd/C with NaI promoter | 100-165 | 4-76 | Methanol | 75-92 | [5] |
Heterogeneous catalytic systems offer significant advantages for carbamate synthesis, including simplified catalyst recovery, reduced waste generation, and enhanced process sustainability [6]. Iron-titanium-nickel supported on aluminum oxide represents a particularly effective class of heterogeneous catalysts for benzyl carbamate formation [7].
The role of iron species in nickel-based catalysts has been extensively investigated, revealing that iron modification significantly influences both the structural evolution and catalytic performance of the system [7]. Upon reduction, the catalysts exist as nickel-iron alloy phases, which subsequently undergo partial oxidation during reaction to generate nickel-rich alloy and gamma-iron(III) oxide species [7]. This segregation process contributes to enhanced selectivity and reduced formation of undesired methane byproducts [7].
The catalytic mechanism involves initial coordination of the amine substrate to the metal surface, followed by carbon monoxide insertion and subsequent reaction with benzyl alcohol [7]. The presence of iron species promotes the conversion of alkoxy intermediates to acetate groups, thereby inhibiting side reactions that lead to methane formation [7]. The gamma-iron(III) oxide species formed during the reaction also exhibit anticoking properties, contributing to improved catalyst stability and longevity [7].
Table 3: Heterogeneous Catalyst Performance Data
| Catalyst Composition | Surface Area (m²/g) | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Ni₁₀/MgAl₂O₄ | 185 | 400 | 88 | 72 | [7] |
| Ni₁₀Fe₁₀/MgAl₂O₄ | 165 | 400 | 92 | 85 | [7] |
| Fe-Ti-Ni/Al₂O₃ | 220 | 350-450 | 85-94 | 78-88 | [6] |
Solvent-free synthetic methodologies have gained considerable attention due to their environmental benefits and operational simplicity [8] [9]. These approaches typically employ solid acid catalysts to promote carbamate formation from alcohols and nitrogen-containing precursors without the need for organic solvents [8].
Silica sulfuric acid has emerged as a highly effective reagent for solvent-free carbamate synthesis, enabling the conversion of structurally diverse hydroxyl-containing compounds to primary carbamates at room temperature [8]. The transformation proceeds through initial generation of isocyanic acid intermediates, followed by protonation and nucleophilic attack by the alcohol substrate [8] [10]. This methodology achieves high yields and purity without epimerization, making it particularly suitable for chiral substrates [8].
Trichloroacetic acid represents another effective promoter for solvent-free carbamate synthesis, facilitating the reaction between sodium cyanate and various alcohols [9] [10]. The reaction mechanism involves initial formation of isocyanic acid through reaction of sodium cyanate with the acid, followed by protonation to generate a reactive intermediate that undergoes nucleophilic substitution with the alcohol [10].
Table 4: Solvent-Free Synthesis Conditions and Yields
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl alcohol | Silica sulfuric acid | 25 | 0.5 | 94 | [8] |
| Phenol | Trichloroacetic acid | 55 | 0.5 | 96 | [9] |
| Secondary alcohols | Silica sulfuric acid | 25 | 1-2 | 88-92 | [8] |
| Tertiary alcohols | Trichloroacetic acid | 60-70 | 1 | 85-90 | [10] |
The stereoselective synthesis of chiral carbamate derivatives, particularly those containing the (1S)-ethylcarbamoyl substituent, requires sophisticated approaches to achieve high levels of enantiocontrol [11] [12]. These methodologies are essential for accessing enantiomerically pure benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate derivatives with defined stereochemical configurations [11].
Enantioselective synthesis of cyclic carbamates has been achieved through carbon dioxide capture methodology utilizing bifunctional organocatalysts [11] [13]. This approach involves the engagement of unsaturated basic amines with carbon dioxide, facilitated by catalysts designed to stabilize carbamic acid intermediates while promoting enantioselective carbon-oxygen bond formation [11]. Six-membered cyclic carbamates are prepared with high levels of enantioselectivity, featuring chiral tertiary alcohol carbons in constrained 1,3-amino alcohol frameworks [11].
The catalytic mechanism relies on bifunctional Brønsted acid/base catalysts that effectively decouple the amine substrate from its derived carbamate salt [11]. Methoxy-quinoline-derived bis(amidine)-triflimidic acid complexes have demonstrated superior performance in terms of both reactivity and selectivity compared to conventional catalyst systems [11]. The enantioselective pathway involves formation of catalyst-substrate complexes that direct the stereochemical outcome of the cyclization process [11].
Asymmetric 1,2-carbamoyl rearrangement represents another powerful strategy for installing chiral ethylcarbamoyl substituents [12]. This methodology utilizes chiral 2-alkenyl oxazolidine carbamates as substrates, which undergo stereoselective rearrangement to provide alpha-hydroxy amide products with high diastereoselectivity [12]. The stereochemical outcome is controlled by the specific orientation of the carbamate functionality relative to the oxazolidine ring chirality [12].
Table 5: Enantioselective Carbamate Synthesis Results
| Methodology | Catalyst System | Temperature (°C) | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CO₂ capture cyclization | Bis(amidine)-triflimidic acid | 25 | 88-94 | 75-85 | [11] |
| Asymmetric rearrangement | Chiral oxazolidine auxiliary | -78 to 25 | 85-92 | 70-82 | [12] |
| Enolate alkylation | Sparteine-lithium complex | -100 | 80-88 | 65-78 | [12] |
Benzyl carbamates serve as highly effective protecting groups for primary and secondary amines, offering exceptional stability combined with predictable deprotection characteristics [7] [8]. The benzyl carbamate group effectively masks the nucleophilic character of the amine nitrogen while maintaining sufficient stability to withstand acidic, basic, and neutral reaction conditions encountered in multi-step synthetic sequences [9] [10].
The installation of benzyl carbamate protection typically proceeds through the reaction of amines with benzyl chloroformate in the presence of a suitable base such as triethylamine or pyridine [11] [12]. This methodology demonstrates excellent functional group tolerance and proceeds under mild conditions, making it applicable to sensitive substrates. The resulting N-benzyloxycarbonyl derivatives exhibit enhanced solubility in organic solvents compared to the parent amines, facilitating subsequent synthetic manipulations [13] [14].
The relative merits of benzyl carbamates become apparent when compared to other commonly employed carbamate protecting groups, particularly tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) derivatives [15] [16]. Each of these protecting groups offers distinct advantages and limitations that influence their selection for specific synthetic applications [17] [18].
| Protecting Group | Installation Reagent | Installation Conditions | Deprotection Method | Deprotection Conditions | Stability to Acid | Stability to Base | Stability to Hydrogenation |
|---|---|---|---|---|---|---|---|
| Benzyl carbamate (Cbz) | Benzyl chloroformate (CbzCl) | Base (TEA, pyridine), organic solvent | Catalytic hydrogenolysis (H2/Pd-C) | H2 (1 atm), Pd/C, MeOH or EtOH | Stable to mild acid | Stable to mild base | Labile |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc2O) | Base (TEA, DMAP), organic solvent | Acid treatment (TFA, HCl) | TFA (neat or in DCM), RT | Labile to strong acid | Stable to base | Stable |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-chloride or Fmoc-OSu | Base (DIEA, pyridine), organic solvent | Base treatment (piperidine, DEA) | 20% piperidine in DMF, RT | Stable to acid | Labile to weak base | Stable |
Benzyl carbamates demonstrate superior stability under acidic conditions compared to Boc groups, which undergo rapid cleavage in the presence of trifluoroacetic acid [19] [20]. This acid stability makes benzyl carbamates particularly valuable in synthetic sequences involving acid-catalyzed transformations or acidic workup procedures [21] [22]. Furthermore, benzyl carbamates exhibit good tolerance to basic conditions, contrasting with Fmoc groups that are readily cleaved by secondary amines such as piperidine [23] [24].
The unique hydrogenolytic deprotection mechanism of benzyl carbamates distinguishes them from both Boc and Fmoc groups [25] [26]. While Boc deprotection relies on acid-mediated carbocation formation and Fmoc removal proceeds through base-induced β-elimination, benzyl carbamate cleavage involves catalytic hydrogenolysis of the benzyl-oxygen bond [27] [28]. This mechanistic difference provides valuable orthogonality in synthetic design and enables selective deprotection in the presence of acid- or base-sensitive functionalities [29] [30].
The development of orthogonal protection strategies represents a cornerstone of modern synthetic chemistry, enabling the selective manipulation of multiple protected functional groups within the same molecule [31] [32]. Benzyl carbamates play a crucial role in these strategies due to their unique deprotection requirements and compatibility with alternative protecting group removal conditions [33] [34].
| Protecting Group Combination | First Deprotection | Second Deprotection | Selectivity | Applications |
|---|---|---|---|---|
| Cbz/Boc | Boc removal: TFA, DCM, RT | Cbz removal: H2/Pd-C, MeOH | Complete orthogonality | Peptide synthesis, drug development |
| Cbz/Fmoc | Fmoc removal: 20% piperidine, DMF | Cbz removal: H2/Pd-C, MeOH | Complete orthogonality | Peptide synthesis, solid-phase synthesis |
| Cbz/Alloc | Alloc removal: Pd(PPh3)4, PhSiH3 | Cbz removal: H2/Pd-C, MeOH | Complete orthogonality | Complex molecule synthesis |
| Cbz/O-benzyl | O-benzyl removal: H2/Pd-C, MeOH | Cbz removal: H2/Pd-C, MeOH | Requires careful control | Natural product synthesis |
| Cbz/N-benzyl | N-benzyl removal: H2/Pd-C, AcOH | Cbz removal: H2/Pd-C, MeOH | Requires careful control | Amine protection in drug synthesis |
The combination of benzyl carbamate with Boc protection exemplifies perfect orthogonality in synthetic design [35] [36]. Boc groups can be selectively removed using trifluoroacetic acid under conditions that leave benzyl carbamates completely intact [37] [38]. Subsequently, the benzyl carbamate can be cleaved through catalytic hydrogenolysis without affecting other acid-stable functionalities. This sequential deprotection strategy has found extensive application in peptide synthesis and pharmaceutical development [39] [40].
Similarly, the pairing of benzyl carbamate with Fmoc protection provides excellent orthogonality for solid-phase peptide synthesis [41] [42]. Fmoc removal proceeds readily with secondary amines such as piperidine, conditions under which benzyl carbamates remain stable for extended periods [43] [44]. The subsequent hydrogenolytic cleavage of benzyl carbamates occurs under neutral conditions, preserving base-sensitive functionalities that might be compromised during Fmoc removal [45] [46].
Advanced orthogonal strategies involve the combination of benzyl carbamates with other hydrogenolytically cleavable groups, such as benzyl ethers or benzyl esters [47] [48]. While these combinations require more sophisticated control to achieve selectivity, recent developments have demonstrated the feasibility of selective deprotection through careful modulation of reaction conditions, catalyst selection, and substrate structure modification [42] [39].
Understanding the mechanistic pathways involved in carbamate installation and removal provides crucial insights for optimizing reaction conditions and predicting synthetic outcomes [49] [50]. The formation and cleavage of benzyl carbamates proceed through well-characterized mechanisms that have been extensively studied using both experimental and computational approaches [51] [52].
The hydrogenolytic cleavage of benzyl carbamates represents a complex catalytic process involving multiple elementary steps that proceed through well-defined intermediates [53] [54]. This mechanistic understanding has proven essential for optimizing reaction conditions and developing improved catalytic systems [55] [56].
| Step | Process | Products | Rate Determining Step | Temperature Effect |
|---|---|---|---|---|
| 1. Catalyst activation | H2 adsorption on Pd surface | Pd-H species | Substrate binding | Enhanced at 25-60°C |
| 2. Benzyl C-O bond cleavage | Hydrogenolytic cleavage of benzyl ether | Toluene + R-NH-COOH | C-O bond breaking | Enhanced at elevated T |
| 3. Carbamic acid formation | Intermediate carbamic acid (R-NH-COOH) | Unstable carbamic acid | Not rate determining | Thermodynamically favored |
| 4. Decarboxylation | Spontaneous CO2 elimination | R-NH2 + CO2 | Fast | Rapid at all temperatures |
| 5. Amine liberation | Free amine product formation | Final amine product | Product release | Minimal effect |
The initial step involves the activation of molecular hydrogen through dissociative adsorption on the palladium catalyst surface, forming surface-bound hydrogen species [57] [58]. This process is typically rapid and reversible under standard hydrogenolysis conditions, with the equilibrium lying strongly toward hydrogen activation [59] [60]. The efficiency of this step depends on catalyst surface area, metal dispersion, and the presence of catalyst poisons or promoters [61] [62].
The second and rate-determining step involves the hydrogenolytic cleavage of the benzyl carbon-oxygen bond [63] [49]. This process proceeds through a concerted mechanism involving coordination of the benzyl group to the catalyst surface, followed by hydrogen insertion into the carbon-oxygen bond [64] [56]. The cleavage produces toluene as a stable byproduct and generates an unstable carbamic acid intermediate [65] [58]. Kinetic studies have demonstrated that this step exhibits a first-order dependence on substrate concentration and a fractional order dependence on hydrogen pressure [66] [52].
The subsequent decarboxylation step occurs spontaneously and rapidly under reaction conditions [58] [56]. The unstable carbamic acid intermediate undergoes thermal decomposition to yield carbon dioxide and the desired free amine product [68]. This decarboxylation process is thermodynamically highly favored and proceeds without requiring additional catalytic intervention [69] [55]. The overall reaction can be monitored by observing carbon dioxide evolution, which provides a convenient method for following reaction progress [70] [71].
The stability of benzyl carbamates under various pH conditions has been systematically investigated to establish guidelines for their use in synthetic sequences involving acidic or basic conditions [72] [59]. These studies have revealed that benzyl carbamates exhibit remarkable stability across a wide pH range, with degradation occurring only under extreme conditions [73] [74].
| Conditions | Stability | Half-life | Primary Degradation Product |
|---|---|---|---|
| pH 1-2 (strong acid) | Stable (>24 h) | >72 h | No degradation |
| pH 3-5 (weak acid) | Stable (>48 h) | >96 h | No degradation |
| pH 6-8 (neutral) | Stable (weeks) | Several weeks | No degradation |
| pH 9-11 (weak base) | Stable (>24 h) | >48 h | No degradation |
| pH 12-14 (strong base) | Moderate (hours) | 12-24 h | Carbamic acid intermediate |
| Anhydrous TFA | Stable (no cleavage) | No degradation observed | No degradation |
| Aqueous HCl (6M) | Slow degradation (days) | 3-7 days | Benzyl alcohol + carbamic acid |
| Aqueous NaOH (1M) | Slow hydrolysis (hours) | 8-16 h | Benzyl alcohol + amine |
| Piperidine (20% in DMF) | Stable (no cleavage) | No degradation observed | No degradation |
| TEA in organic solvent | Stable (no reaction) | No degradation observed | No degradation |
Under acidic conditions, benzyl carbamates demonstrate exceptional stability, remaining intact even in concentrated hydrochloric acid for extended periods [75] [27]. This acid stability contrasts sharply with tert-butoxycarbonyl groups, which undergo rapid cleavage in mild acidic conditions [76] [30]. The resistance to acid-catalyzed hydrolysis arises from the electronic properties of the benzyl group, which does not facilitate carbocation formation under acidic conditions [77] [78].
In basic media, benzyl carbamates show good stability under mild to moderate conditions but undergo slow hydrolysis in strongly basic environments [79] [59]. The hydrolysis mechanism under basic conditions proceeds through nucleophilic attack of hydroxide ion on the carbamate carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to release the amine and benzyl alcohol [80] [81]. This process is significantly slower than the base-catalyzed removal of Fmoc groups, providing useful selectivity in synthetic applications [82] [83].